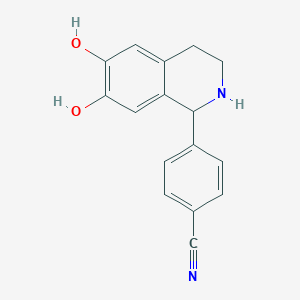
4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the reaction of an amine, an aldehyde, and a boronic acid to form a complex intermediate, which is then cyclized using the Pomeranz–Fritsch–Bobbitt method to yield the desired tetrahydroisoquinoline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer . In biology, it is used to study enzyme interactions and receptor binding due to its complex structure and biological activity . Industrial applications may include its use as an intermediate in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile can be compared with other similar compounds, such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar tetrahydroisoquinoline core but differ in their substituents and functional groups, which can lead to differences in their biological activity and applications. The uniqueness of this compound lies in its specific structure, which may confer distinct biological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H14N2O2/c17-9-10-1-3-11(4-2-10)16-13-8-15(20)14(19)7-12(13)5-6-18-16/h1-4,7-8,16,18-20H,5-6H2 |
InChI Key |
CZNDYEUAASPGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {2-[N'-(2-methoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B11466782.png)
![9-methyl-N-(pyridin-3-ylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B11466788.png)
![3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B11466795.png)
![N-(4-chlorophenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466805.png)
![[3-Amino-4-(difluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11466827.png)

![Methyl 6-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11466834.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11466837.png)
![1-(3-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11466841.png)
![4-(4-fluorophenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466851.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11466854.png)
![2-amino-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11466855.png)
![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B11466856.png)
![4-(4-hydroxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466864.png)
